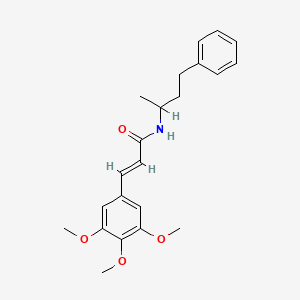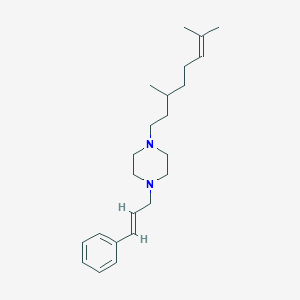![molecular formula C21H26N2O2 B5368131 N-[1-(4-ethylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5368131.png)
N-[1-(4-ethylphenyl)ethyl]-4-(4-morpholinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-ethylphenyl)ethyl]-4-(4-morpholinyl)benzamide, also known as N-ethyl-4-(4-morpholinyl)benzamide (EMB), is a chemical compound that has been extensively studied for its potential therapeutic applications. EMB belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mechanism of Action
The exact mechanism of action of EMB is not fully understood. However, it has been suggested that EMB may exert its biological effects by modulating the activity of various signaling pathways involved in inflammation, pain, and tumor growth. EMB has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and it has been suggested that this may contribute to its anti-inflammatory and analgesic effects. EMB has also been found to inhibit the activity of various enzymes involved in tumor growth, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
EMB has been found to exhibit a range of biochemical and physiological effects. In animal models of inflammation and pain, EMB has been shown to reduce the production of pro-inflammatory cytokines and to decrease the activity of enzymes involved in the synthesis of prostaglandins. EMB has also been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. In animal models of tumor growth, EMB has been shown to inhibit the activity of enzymes involved in DNA synthesis and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
EMB has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in high yield. EMB has also been found to exhibit low toxicity in animal models, making it a potentially safe therapeutic agent. However, there are also some limitations to the use of EMB in lab experiments. One limitation is the lack of information on its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion. Another limitation is the need for further studies to elucidate its mechanism of action and to determine its potential side effects.
Future Directions
There are several future directions for the study of EMB. One direction is the investigation of its potential therapeutic applications in human diseases such as cancer, inflammation, and pain. Another direction is the elucidation of its mechanism of action and the identification of its molecular targets. Further studies are also needed to determine the optimal dosage and administration route of EMB for therapeutic use. Finally, the development of new derivatives of EMB with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective therapeutic agents.
Synthesis Methods
The synthesis of EMB involves the reaction of 4-(4-morpholinyl)benzoyl chloride with 4-ethylphenethylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
EMB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. EMB has also been investigated for its antitumor activity, and it has been found to inhibit the growth of various cancer cell lines in vitro and in vivo.
properties
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-17-4-6-18(7-5-17)16(2)22-21(24)19-8-10-20(11-9-19)23-12-14-25-15-13-23/h4-11,16H,3,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHOERZWHRFRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-acetylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5368052.png)


![2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole](/img/structure/B5368090.png)
![1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5368099.png)
![4-{1-cyano-2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5368101.png)
![6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone](/img/structure/B5368111.png)
![3-(allylthio)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5368119.png)
![3-(2-chlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5368123.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-methoxy-2-methylpropanamide](/img/structure/B5368127.png)
![N-(4-ethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5368152.png)
![2-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5368159.png)
![(3S*,5S*)-1-[3-(methylthio)propyl]-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5368164.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5368174.png)